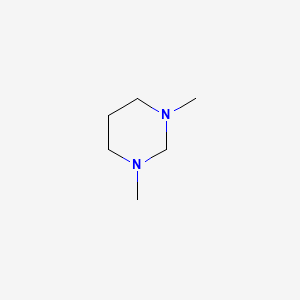

Pyrimidine, hexahydro-1,3-dimethyl-

Description

Historical Context and Evolution of Pyrimidine (B1678525) Chemistry Research

The journey into pyrimidine chemistry began in the late 19th century. Although pyrimidine derivatives like alloxan (B1665706) were known earlier, the first laboratory synthesis of a pyrimidine was achieved in 1879 by Grimaux, who prepared barbituric acid. wikipedia.org The systematic study and the name "pyrimidin" originated with Arthur Pinner in 1884-1885, who synthesized derivatives by condensing amidines with ethyl acetoacetate. wikipedia.orgumich.edu The parent aromatic compound, pyrimidine, was not prepared until 1900 by Gabriel and Colman. wikipedia.org

Early research quickly identified pyrimidines as fundamental components of life. The discovery of uracil, thymine, and cytosine as essential building blocks of nucleic acids (RNA and DNA) solidified the biological significance of this class of compounds. wikipedia.orgresearchgate.net The pyrimidine ring is also a core structure in essential biomolecules like thiamine (B1217682) (vitamin B1) and riboflavin. researchgate.net This profound natural importance spurred extensive research, evolving from the isolation and identification of natural pyrimidines to the rational design and synthesis of a vast array of derivatives. tandfonline.com Over the decades, this research has led to numerous synthetic compounds with significant therapeutic applications, including barbiturates and antiviral drugs. wikipedia.orgwjarr.com

Significance of Hexahydropyrimidine (B1621009) Scaffolds in Contemporary Organic Synthesis and Heterocyclic Chemistry

Heterocyclic compounds, particularly those containing nitrogen (aza-heterocycles), are foundational scaffolds in modern science. nih.govidosi.org More than 90% of new drugs contain a heterocyclic motif, making them indispensable to the pharmaceutical and agrochemical industries. idosi.org Within this domain, the pyrimidine nucleus is considered a "privileged scaffold" due to its presence in a multitude of biologically active compounds. tandfonline.com

While aromatic pyrimidines are widely studied, their saturated (hexahydro) counterparts have gained substantial attention for their three-dimensional structures, which are crucial for specific biological interactions. ukm.mynih.gov Hexahydropyrimidine scaffolds are valuable intermediates in the synthesis of fine chemicals and pharmaceuticals. ukm.myresearchgate.net Their utility is demonstrated in the development of novel therapeutic agents. For example, research into hepatitis C virus (HCV) inhibitors identified a hit compound with a hexahydropyrimidine core, which was found to interfere with the entry and release of viral particles. nih.gov In another area, derivatives of hexahydropyrimidine have been synthesized and evaluated as potent ligands for serotonin (B10506) receptors (5-HT1A and 5-HT2A), which are important targets for central nervous system disorders. nih.gov The synthetic accessibility and structural diversity of hexahydropyrimidines make them key components in the construction of complex molecular frameworks for drug and probe discovery. nih.gov

Rationale for In-depth Academic Investigation of Hexahydro-1,3-dimethylpyrimidine

The specific compound, hexahydro-1,3-dimethylpyrimidine, warrants detailed academic study for several key reasons. As a fundamental member of the N,N'-dialkyl-substituted hexahydropyrimidine series, a thorough understanding of its properties provides a critical baseline for interpreting the behavior of more complex derivatives.

Its structure is defined by a saturated six-membered ring, which confers significant conformational flexibility. The presence of two methyl groups directly on the nitrogen atoms profoundly influences its conformational equilibrium, basicity, and nucleophilicity compared to the unsubstituted parent compound, hexahydropyrimidine. This makes it an ideal candidate for detailed conformational analysis through modern spectroscopic methods, such as variable temperature NMR, and computational modeling. Such studies are essential for understanding the non-covalent interactions that dictate its three-dimensional structure, drawing parallels to conformational studies of other nitrogen heterocycles like 3-methyltetrahydro-1,3-oxazine. westernsydney.edu.auresearchgate.net

Furthermore, hexahydro-1,3-dimethylpyrimidine is an accessible synthetic building block, typically prepared through the reaction of N,N'-dimethyl-1,3-propanediamine with formaldehyde (B43269) or via a Mannich-type reaction. ontosight.airesearchgate.net Its defined structure and reactivity make it a valuable model compound for developing new synthetic methodologies and for studying reaction mechanisms within heterocyclic chemistry.

Physicochemical Properties of Hexahydro-1,3-dimethylpyrimidine

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₆H₁₄N₂ | ontosight.ai |

| Molecular Weight | 114.19 g/mol | ontosight.ai |

| Appearance | Colorless liquid | ontosight.ai |

| Class | Pyrimidines, Saturated Heterocycle | ontosight.ai |

Current Research Landscape and Knowledge Gaps Pertaining to Hexahydro-1,3-dimethylpyrimidine

The current research landscape in pyrimidine chemistry is vast, but it is heavily skewed towards functionalized derivatives rather than the simple parent scaffolds. tandfonline.com The majority of studies on hexahydropyrimidines focus on compounds bearing substituents at the C2 position, which allows for the introduction of diverse chemical functionalities, or on fused-ring systems. nih.govwesternsydney.edu.au This focus is largely application-driven, aimed at discovering molecules with specific biological activities, such as antiviral or anticancer properties. ukm.mynih.gov

This has created a significant knowledge gap regarding the fundamental chemical and physical properties of hexahydro-1,3-dimethylpyrimidine itself. While the compound is known and utilized as a synthetic intermediate, comprehensive academic research detailing its specific characteristics is sparse. ontosight.ai For instance:

Detailed Conformational Analysis: Unlike many related heterocycles, a thorough investigation of the conformational dynamics of hexahydro-1,3-dimethylpyrimidine, including the energy barriers for ring inversion and nitrogen inversion, is not readily available in published literature. westernsydney.edu.auresearchgate.net

Reactivity Profile: A systematic study of its reactivity as a nucleophile, base, or precursor in a wide range of organic transformations has not been extensively documented.

Coordination Chemistry: The potential of hexahydro-1,3-dimethylpyrimidine to act as a bidentate ligand in organometallic chemistry and catalysis remains largely unexplored, despite the importance of related diamine ligands.

Future research should aim to fill these gaps. A focused investigation employing techniques like X-ray crystallography, advanced NMR spectroscopy, and high-level computational chemistry would provide invaluable data on its structural and electronic properties. researchgate.netnih.gov Exploring its utility as an organocatalyst or as a ligand in transition-metal catalysis could unlock new applications for this fundamental heterocyclic compound.

Structure

3D Structure

Properties

CAS No. |

10556-96-4 |

|---|---|

Molecular Formula |

C6H14N2 |

Molecular Weight |

114.19 g/mol |

IUPAC Name |

1,3-dimethyl-1,3-diazinane |

InChI |

InChI=1S/C6H14N2/c1-7-4-3-5-8(2)6-7/h3-6H2,1-2H3 |

InChI Key |

DCPLDPXQOOHYSU-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCCN(C1)C |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for Hexahydro 1,3 Dimethylpyrimidine and Its Derivatives

Established Reaction Pathways for Hexahydropyrimidine (B1621009) Ring Construction

Traditional methods for constructing the hexahydropyrimidine ring often rely on condensation and cyclization reactions that have been well-documented in chemical literature.

Condensation Reactions Utilizing 1,3-Diaminopropane (B46017) and Formaldehyde-Based Reagents

A foundational method for synthesizing the hexahydropyrimidine skeleton involves the condensation of 1,3-diaminopropane with formaldehyde (B43269) or formaldehyde-based reagents. researchgate.netfinechem-mirea.ruresearchgate.net This reaction proceeds through the formation of imines, followed by an intramolecular cyclization to yield the six-membered heterocyclic ring. researchgate.net The reaction of 1,3-diaminopropane, a colorless liquid with a fishy odor, with formaldehyde can lead to the formation of not only the simple hexahydropyrimidine ring but also dimeric, trimeric, and tetrameric structures of N,N'-bis(methylene)-propane-1,3-diamine. finechem-mirea.ruwikipedia.org The specific products can be identified using techniques such as 1H NMR and mass spectrometry. finechem-mirea.ru

For instance, the cyclocondensation of propane-1,3-diamine with a mixture of (1H-1,2,4-triazol-1-yl)methanol and formaldehyde readily prepares 1,3-bis((1H-1,2,4-triazol-1-yl)methyl)hexahydropyrimidine. researchgate.netresearchgate.net The structure of such compounds can be thoroughly characterized by 1H- and 13C-NMR spectroscopy and single-crystal X-ray diffraction. researchgate.netresearchgate.net

Cyclization Strategies Involving N,N'-Disubstituted Diamines

The use of N,N'-disubstituted diamines, such as N,N'-dimethyl-1,3-propanediamine, provides a direct route to N,N'-disubstituted hexahydropyrimidines. wikipedia.orgsigmaaldrich.com N,N'-Dimethyl-1,3-propanediamine is a chemical crosslinking reagent that can be synthesized through various methods, including a continuous process involving the reaction of acrolein and dimethylamine (B145610) followed by hydrogenation. wikipedia.orggoogle.com The cyclization of these disubstituted diamines with appropriate reagents leads to the formation of the corresponding hexahydropyrimidine derivatives. This approach is crucial for introducing specific substituents on the nitrogen atoms of the heterocyclic ring, which can significantly influence the compound's chemical and biological properties. Several alkyl-substituted mesocyclic diamines have been synthesized and studied for their interaction with DNA. nih.gov

Innovative and Sustainable Synthetic Approaches

In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methods. This trend is also reflected in the synthesis of hexahydro-1,3-dimethylpyrimidine and its derivatives.

Development of Solvent-Free Synthetic Protocols for Hexahydro-1,3-dimethylpyrimidine

Solvent-free reaction conditions represent a key aspect of green chemistry, aiming to reduce waste and environmental impact. rsc.org The synthesis of various heterocyclic compounds, including pyrimidine (B1678525) derivatives, has been successfully achieved under solvent-free conditions, often with the aid of catalysts. orgchemres.orgresearchgate.net These protocols not only offer environmental benefits but can also lead to higher yields and simpler work-up procedures. For example, a novel magnetic nanocatalyst has been utilized for the solvent-free synthesis of hexahydroquinolines and other nitrogen-containing heterocycles, demonstrating the potential of this approach for related structures like hexahydropyrimidines. researchgate.net

Catalytic Synthesis of Hexahydro-1,3-dimethylpyrimidine using Homogeneous and Heterogeneous Systems

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to products with high efficiency and selectivity. mdpi.com Both homogeneous and heterogeneous catalytic systems have been explored for the synthesis of pyrimidine derivatives.

Homogeneous Catalysis: In homogeneous catalysis, the catalyst is in the same phase as the reactants, allowing for high selectivity and a good understanding of reaction mechanisms. youtube.comyoutube.com Organometallic compounds are often employed as homogeneous catalysts. youtube.com Adipic acid has been reported as an effective, environmentally friendly, and bio-based homogeneous catalyst for the synthesis of pyrido[2,3-d:5,6-d']dipyrimidine derivatives under solvent-free conditions. orgchemres.org The mechanism of homogeneous catalysis involves several key steps, including oxidative addition and reductive elimination. youtube.com

Heterogeneous Catalysis: Heterogeneous catalysts, which are in a different phase from the reactants, offer the significant advantage of easy separation and recyclability. mdpi.comnih.gov Various materials, including ionic exchange resins, supported heteropolyacids, and zeolites, have been investigated as heterogeneous catalysts for the synthesis of dihydropyrimidones. researchgate.netresearchgate.net For instance, superparamagnetic Fe3O4 has been shown to be a highly efficient and reusable catalyst for the one-pot, three-component synthesis of 5,5-disubstituted hexahydropyrimidines. researchgate.net The development of hybrid chemoenzymatic heterogeneous catalysts, combining the robustness of solid catalysts with the high selectivity of enzymes, is an emerging area of research. nih.gov

| Catalyst Type | Catalyst Example | Reactants | Product | Key Advantages |

| Homogeneous | Adipic Acid orgchemres.org | Aromatic aldehydes, barbituric acid, 6-amino-1,3-dimethyl uracil | Pyrido[2,3-d:5,6-d']dipyrimidine derivatives | Bio-based, green, solvent-free conditions, high yields. orgchemres.org |

| Heterogeneous | Superparamagnetic Fe3O4 researchgate.net | Aldehydes, urea (B33335)/thiourea (B124793), active methylene (B1212753) compounds | 5,5-disubstituted hexahydropyrimidines | Easily recoverable, reusable, high yields. researchgate.net |

| Heterogeneous | 11-molybdo-1-vanadophosphoric acid (H4PMo11VO40) researchgate.net | Aldehydes, β-ketoesters, urea | 3,4-dihydropyrimidin-2(1H)-ones | Excellent yields, improved conditions over classical methods. researchgate.net |

Microwave-Assisted and Sonochemical Syntheses

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, higher yields, and increased product purity compared to conventional heating methods. nih.govnih.govrsc.org This technique has been successfully applied to the synthesis of various pyrimidine derivatives. nih.govsemanticscholar.orgfoliamedica.bg For example, tetrahydropyrimidine (B8763341) derivatives have been synthesized via a Biginelli condensation reaction under microwave irradiation, showcasing the efficiency of this method. semanticscholar.orgfoliamedica.bg

Sonochemical Synthesis: Sonochemistry utilizes high-intensity ultrasound to induce chemical reactions. wikipedia.org The process creates localized hot spots with extremely high temperatures and pressures, leading to enhanced reaction rates. wikipedia.org Ultrasound-assisted synthesis has been employed for the preparation of various pyrimidine and fused pyrimidine derivatives, often resulting in shorter reaction times and improved yields compared to conventional methods. nih.govnih.gov For instance, the synthesis of certain pyrimidine derivatives that required several hours under conventional heating could be completed in minutes with the use of ultrasound. nih.gov

| Synthesis Method | Key Features | Example Application |

| Microwave-Assisted | Reduced reaction times, higher yields, increased purity. nih.govnih.gov | Synthesis of tetrahydropyrimidine derivatives via Biginelli condensation. semanticscholar.orgfoliamedica.bg |

| Sonochemical | Enhanced reaction rates due to localized high temperatures and pressures. wikipedia.org | Synthesis of pyrido[2,3-d:6,5-d']-dipyrimidines. nih.gov |

Stereoselective Synthesis of Chiral Hexahydro-1,3-dimethylpyrimidine Analogs

The creation of chiral hexahydro-1,3-dimethylpyrimidine analogs with defined stereochemistry can be achieved through two primary strategies: direct asymmetric synthesis to set the desired stereocenters during ring formation, or the resolution of a racemic mixture of the target compound.

Enantioselective and Diastereoselective Cyclization Methodologies

The direct construction of chiral hexahydropyrimidines often involves the use of chiral starting materials or chiral catalysts to control the stereochemical outcome of the cyclization reaction. While specific examples for hexahydro-1,3-dimethylpyrimidine are not extensively documented in publicly available literature, methodologies for the synthesis of related chiral 1,3-diamine derivatives, the key precursors, provide a strong foundation.

One promising approach is the asymmetric synthesis of chiral 1,3-diamines, which can then be cyclized with an appropriate formaldehyde equivalent to yield the desired chiral hexahydropyrimidine. For instance, the diastereoselective reduction of enantiopure N-tert-butanesulfinylketimines has been shown to be an effective method for preparing chiral 1,3-diamines with high diastereoselectivity. nih.gov This method relies on a chiral auxiliary, the N-tert-butanesulfinyl group, to direct the stereochemical outcome of the reduction. wikipedia.org The geometry of the starting ketimine, controlled by substituents, can influence the facial selectivity of the reduction, suggesting the involvement of a cyclic transition state. nih.govacs.org

Another powerful strategy involves the use of chiral catalysts in reactions to form 1,3-diamines. For example, 1,3-diamine-derived catalysts have been designed and successfully employed in asymmetric Mannich reactions of ketones to produce Mannich products with high enantioselectivities under mild conditions. acs.orgnih.gov These catalysts often feature a cooperative action between primary and tertiary amine groups within a defined stereochemical framework. acs.orgnih.gov

The table below summarizes representative approaches for the asymmetric synthesis of chiral 1,3-diamine precursors, which are critical for the subsequent synthesis of chiral hexahydro-1,3-dimethylpyrimidine analogs.

| Precursor Synthesis Method | Chiral Control | Key Features | Potential for Hexahydropyrimidine Synthesis |

| Diastereoselective reduction of N-tert-butanesulfinylketimines | Chiral Auxiliary | High diastereoselectivity, predictable stereochemical outcome based on ketimine geometry. nih.govacs.org | Cyclization of the resulting chiral 1,3-diamine with formaldehyde would yield the target compound. |

| Asymmetric Mannich reaction with chiral 1,3-diamine-derived catalysts | Chiral Catalyst | High enantioselectivity, mild reaction conditions. acs.orgnih.gov | The resulting chiral β-amino ketone can be converted to the corresponding 1,3-diamine. |

| Asymmetric SN2 dynamic kinetic resolution | Chiral Aminocatalyst | Enantioconvergent process starting from a racemic mixture. acs.org | Provides access to enantioenriched 1,3-diamine precursors. |

Resolution Techniques for Racemic Hexahydro-1,3-dimethylpyrimidine Mixtures

The resolution of a racemic mixture of hexahydro-1,3-dimethylpyrimidine is a common and practical approach to obtain the individual enantiomers. This method involves the separation of the enantiomers, which have identical physical properties, by converting them into a mixture of diastereomers, which have different physical properties and can therefore be separated. libretexts.orglibretexts.org

The most widely used technique for the resolution of racemic amines is the formation of diastereomeric salts with a chiral resolving agent. pbworks.com For a basic compound like hexahydro-1,3-dimethylpyrimidine, chiral acids are the resolving agents of choice. libretexts.orglibretexts.org Commonly used chiral acids include (+)-tartaric acid, (-)-mandelic acid, and (+)-camphor-10-sulfonic acid. libretexts.orglibretexts.org

The process involves reacting the racemic hexahydro-1,3-dimethylpyrimidine with an enantiomerically pure chiral acid. This reaction forms a pair of diastereomeric salts. Due to their different physical properties, such as solubility, these salts can often be separated by fractional crystallization. pbworks.com Once a pure diastereomeric salt is isolated, the chiral resolving agent can be removed by treatment with a base, yielding the enantiomerically pure hexahydro-1,3-dimethylpyrimidine. pbworks.com The success of this method depends on finding a suitable chiral resolving agent and a solvent system that allows for efficient separation of the diastereomeric salts.

The following table outlines common chiral resolving agents and their application in the resolution of racemic amines, which is directly applicable to hexahydro-1,3-dimethylpyrimidine.

| Chiral Resolving Agent | Type | Principle of Separation | Reference |

| (+)-Tartaric Acid | Chiral Acid | Formation of diastereomeric salts with differing solubilities. pbworks.com | libretexts.orglibretexts.orgpbworks.com |

| (-)-Mandelic Acid | Chiral Acid | Formation of diastereomeric salts with differing solubilities. | libretexts.orglibretexts.org |

| (+)-Camphor-10-sulfonic acid | Chiral Acid | Formation of diastereomeric salts with differing solubilities. | libretexts.orglibretexts.org |

Elucidating Chemical Reactivity and Reaction Mechanisms of Hexahydro 1,3 Dimethylpyrimidine

Studies on Ring Opening and Transformation Reactions of Hexahydro-1,3-dimethylpyrimidine

The stability of the hexahydropyrimidine (B1621009) ring is a crucial aspect of its chemistry. Like other saturated heterocycles, its ring can potentially undergo cleavage under specific conditions, leading to various transformation products.

Acid- and Base-Catalyzed Ring Cleavage Mechanisms

The hexahydropyrimidine ring is generally stable under neutral conditions. However, in the presence of strong acids or bases, ring-opening reactions can be anticipated.

Acid-Catalyzed Ring Cleavage: Under acidic conditions, the lone pairs of electrons on the nitrogen atoms are susceptible to protonation. This protonation would make the adjacent carbon atoms more electrophilic and susceptible to nucleophilic attack. A potential mechanism for acid-catalyzed hydrolysis would involve the protonation of one of the ring nitrogen atoms, followed by the attack of a water molecule on an adjacent methylene (B1212753) carbon. This would lead to the formation of a transient hemiaminal intermediate, which could then undergo further protonation and cleavage to yield N,N'-dimethyl-1,3-propanediamine and formaldehyde (B43269).

Base-Catalyzed Ring Cleavage: Base-catalyzed ring cleavage is generally less favorable for saturated amines unless there are specific activating groups present. For hexahydro-1,3-dimethylpyrimidine, direct base-catalyzed ring opening is not a commonly reported reaction pathway under typical conditions.

Nucleophilic and Electrophilic Attack on the Hexahydropyrimidine Ring System

The reactivity of the hexahydropyrimidine ring towards nucleophiles and electrophiles is dictated by the electron distribution within the molecule.

Nucleophilic Attack: The carbon atoms of the hexahydropyrimidine ring are generally not susceptible to direct nucleophilic attack due to the presence of the electron-donating nitrogen atoms. However, as mentioned in the context of acid-catalyzed ring cleavage, protonation of the nitrogen atoms can activate the ring towards nucleophilic attack.

Electrophilic Attack: The nitrogen atoms of hexahydro-1,3-dimethylpyrimidine possess lone pairs of electrons, making them nucleophilic centers. They are expected to react readily with various electrophiles. For instance, reaction with alkyl halides would lead to the formation of quaternary ammonium (B1175870) salts. Acylation with acyl chlorides or anhydrides would yield N-acyl derivatives. While detailed studies on hexahydro-1,3-dimethylpyrimidine are scarce, research on other hexahydropyrimidine derivatives has shown that the secondary amine groups can react with benzoyl chloride to form amide compounds. ontosight.ai

Reactivity of Hexahydro-1,3-dimethylpyrimidine as a Ligand in Transition Metal Chemistry

The two nitrogen atoms of hexahydro-1,3-dimethylpyrimidine, with their available lone pairs, can act as a bidentate ligand, coordinating to a single metal center to form a stable six-membered chelate ring. The N,N'-dimethyl substitution would influence the steric and electronic properties of the resulting metal complexes.

Synthesis and Characterization of Metal Complexes Incorporating Hexahydro-1,3-dimethylpyrimidine

The synthesis of metal complexes with hexahydro-1,3-dimethylpyrimidine would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes could be characterized by various spectroscopic techniques, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, as well as X-ray crystallography to determine their solid-state structures. While specific examples with hexahydro-1,3-dimethylpyrimidine are not readily found in the literature, the coordination chemistry of the open-chain analogue, N,N'-dimethyl-1,3-propanediamine, has been studied, providing insights into the expected coordination behavior.

Table 1: Anticipated Coordination Parameters of Hexahydro-1,3-dimethylpyrimidine Metal Complexes

| Metal Ion | Expected Geometry | Potential Characterization Techniques |

| Cu(II) | Square Planar or Distorted Octahedral | IR, UV-Vis, EPR, X-ray Crystallography |

| Ni(II) | Square Planar or Octahedral | IR, UV-Vis, Magnetic Susceptibility, X-ray Crystallography |

| Pd(II) | Square Planar | IR, NMR (¹H, ¹³C), X-ray Crystallography |

| Pt(II) | Square Planar | IR, NMR (¹H, ¹³C, ¹⁹⁵Pt), X-ray Crystallography |

This table is predictive and based on the known coordination chemistry of similar N,N'-dialkyl-1,3-diamines.

Mechanistic Investigations of Ligand Exchange and Catalytic Cycles

Metal complexes featuring hexahydropyrimidine ligands could potentially participate in ligand exchange reactions, where the hexahydropyrimidine ligand is displaced by another ligand, or where other ligands in the coordination sphere are replaced. The kinetics and mechanism of such reactions would be influenced by the nature of the metal ion, the solvent, and the incoming and leaving ligands.

Furthermore, these metal complexes could exhibit catalytic activity in various organic transformations. The steric bulk of the N-methyl groups and the electronic properties of the chelate ring would play a significant role in determining the catalytic efficiency and selectivity. However, specific studies on the catalytic applications of hexahydro-1,3-dimethylpyrimidine complexes are not currently available in the public domain.

Role of Hexahydro-1,3-dimethylpyrimidine in Heterocyclic Rearrangements

Heterocyclic rearrangements are a fascinating class of reactions that involve the reorganization of atoms within a heterocyclic ring. While various rearrangements are known for unsaturated pyrimidine (B1678525) systems, the involvement of saturated hexahydropyrimidines in such transformations is less common. There are no specific reports in the scientific literature detailing the participation of hexahydro-1,3-dimethylpyrimidine in heterocyclic rearrangement reactions. The stability of the saturated ring system under normal conditions makes such rearrangements energetically unfavorable without specific activation or reaction conditions designed to induce ring strain or cleavage.

Investigation of Solvent Effects on the Reaction Kinetics and Thermodynamics of Hexahydro-1,3-dimethylpyrimidine Transformations

The choice of solvent can profoundly influence the rate and outcome of chemical reactions, a principle that holds significant relevance for the transformations of hexahydro-1,3-dimethylpyrimidine. While specific kinetic and thermodynamic data for this particular compound are not extensively documented in publicly available literature, we can infer the expected solvent effects by examining studies on structurally related compounds, such as other cyclic aminals and N-alkylated amines. The solvent's polarity, proticity, and ability to stabilize reactants, transition states, and products are key factors that govern these effects.

Transformations involving hexahydro-1,3-dimethylpyrimidine, such as hydrolysis or reactions at the nitrogen atoms, are susceptible to solvent influence. For instance, the hydrolysis of the aminal functionality is expected to be highly dependent on the solvent's ability to facilitate proton transfer and stabilize charged intermediates. This is a common characteristic observed in the hydrolysis of other cyclic aminals, which is significantly accelerated in acidic aqueous solutions. nih.gov

Kinetic Effects:

The kinetics of a reaction, or its rate, are intimately tied to the activation energy (Ea) of the rate-determining step. Solvents can alter the activation energy by differentially solvating the ground state of the reactants and the transition state.

For a hypothetical transformation of hexahydro-1,3-dimethylpyrimidine, such as its reaction with an electrophile, the polarity of the solvent would play a crucial role. In a non-polar solvent, the uncharged reactants are relatively stable. If the transition state involves charge separation, a polar solvent would stabilize this transition state more than the reactants, thereby lowering the activation energy and increasing the reaction rate. Conversely, if the reactants are more polar than the transition state, a polar solvent would preferentially solvate the reactants, increasing the activation energy and slowing down the reaction.

The effect of different solvents on the rate constant (k) for a hypothetical reaction of hexahydro-1,3-dimethylpyrimidine is illustrated in the table below. The trend is based on the general principle that reactions forming a more polar transition state are accelerated in more polar solvents.

Table 1: Hypothetical Rate Constants for a Reaction of Hexahydro-1,3-dimethylpyrimidine in Various Solvents at 298 K

| Solvent | Dielectric Constant (ε) | Hypothetical Rate Constant (k) (M⁻¹s⁻¹) |

| n-Hexane | 1.88 | 1.0 x 10⁻⁵ |

| Toluene | 2.38 | 5.5 x 10⁻⁵ |

| Dichloromethane | 8.93 | 2.1 x 10⁻⁴ |

| Acetone | 20.7 | 8.3 x 10⁻⁴ |

| Acetonitrile | 37.5 | 3.2 x 10⁻³ |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 9.5 x 10⁻³ |

This table demonstrates that as the solvent polarity increases, the reaction rate is expected to increase, assuming a transition state that is more polar than the reactants.

Thermodynamic Effects:

Consider the equilibrium of a hypothetical transformation of hexahydro-1,3-dimethylpyrimidine. If the products are more polar than the reactants, a polar solvent will stabilize the products to a greater extent, shifting the equilibrium towards the product side and making the Gibbs free energy change more negative.

The table below presents hypothetical Gibbs free energy changes for a transformation of hexahydro-1,3-dimethylpyrimidine in different solvents, illustrating how the equilibrium can be influenced.

Table 2: Hypothetical Gibbs Free Energy of a Reaction of Hexahydro-1,3-dimethylpyrimidine in Various Solvents at 298 K

| Solvent | Dielectric Constant (ε) | Hypothetical ΔG (kJ/mol) |

| n-Hexane | 1.88 | -5.2 |

| Toluene | 2.38 | -7.1 |

| Dichloromethane | 8.93 | -10.5 |

| Acetone | 20.7 | -14.8 |

| Acetonitrile | 37.5 | -18.2 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | -21.0 |

This hypothetical data suggests that in more polar solvents, the reaction becomes more thermodynamically favorable, leading to a higher yield of the product at equilibrium.

Advanced Applications of Hexahydro 1,3 Dimethylpyrimidine in Organic Synthesis Research

Hexahydro-1,3-dimethylpyrimidine as a Versatile Building Block in Complex Molecule Synthesis

The inherent structure of hexahydro-1,3-dimethylpyrimidine, featuring a saturated heterocyclic core and two tertiary amine functionalities, theoretically allows for its incorporation into more complex molecular frameworks.

Construction of Fused and Polycyclic Systems Incorporating the Hexahydropyrimidine (B1621009) Core

The hexahydropyrimidine ring could serve as a foundational scaffold for the synthesis of fused and polycyclic systems. Reactions targeting the carbon atoms of the ring or the nitrogen atoms could lead to the annulation of additional rings. For instance, functionalization at the C2, C4, or C6 positions, followed by intramolecular cyclization reactions, could pave the way for bicyclic or polycyclic structures containing the 1,3-diazacyclohexane motif. While specific examples involving the 1,3-dimethyl derivative are not prominent, the general strategy of building upon cyclic diamines is a known approach in heterocyclic synthesis.

Synthesis of Novel Heterocyclic Scaffolds Utilizing Hexahydro-1,3-dimethylpyrimidine Precursors

Hexahydro-1,3-dimethylpyrimidine could, in principle, be a precursor for the synthesis of other novel heterocyclic scaffolds. Ring-opening reactions, followed by rearrangement or reaction with other reagents, could lead to the formation of different heterocyclic systems. For example, cleavage of the C-N bonds under specific conditions might generate a diamine intermediate that could be used to construct larger rings or different heterocyclic cores. However, the stability of the hexahydropyrimidine ring under various conditions would be a critical factor in the feasibility of such transformations.

Hexahydro-1,3-dimethylpyrimidine as a Reagent or Catalyst Component

The presence of two tertiary amine nitrogens suggests potential applications of hexahydro-1,3-dimethylpyrimidine as a base or a ligand in catalysis.

Applications in C-C and C-X (X=heteroatom) Bond-Forming Reactions

As a sterically hindered, non-nucleophilic base, hexahydro-1,3-dimethylpyrimidine could potentially be employed in various C-C and C-X bond-forming reactions. Its basicity could be sufficient to deprotonate certain carbon or heteroatom-based acids, thereby facilitating reactions such as aldol (B89426) condensations, Michael additions, or alkylations. The methyl groups on the nitrogen atoms would modulate its steric profile and basicity compared to its unsubstituted counterpart. However, without specific documented examples, its efficacy in comparison to more common organic bases remains speculative.

Role in Asymmetric Catalysis for Enantioselective Transformations

The development of chiral derivatives of hexahydro-1,3-dimethylpyrimidine could open avenues for its use in asymmetric catalysis. By introducing chiral substituents on the carbon backbone of the ring, it could serve as a chiral ligand for metal-catalyzed enantioselective transformations or as a chiral organocatalyst itself. The two nitrogen atoms could act as coordination sites for a metal center, creating a chiral environment that could induce enantioselectivity in a variety of reactions. This remains a theoretical proposition, as the synthesis and application of such chiral derivatives have not been reported in the surveyed literature.

Implementation of Hexahydro-1,3-dimethylpyrimidine in Multi-Component Reaction Sequences

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are a powerful tool in modern organic synthesis. Given its diamine structure, hexahydro-1,3-dimethylpyrimidine could potentially participate in MCRs. For example, it could act as the diamine component in reactions like the Ugi or Biginelli reaction, although its tertiary nature would necessitate a modification of the standard reaction mechanisms. The feasibility and outcome of such reactions would require experimental investigation.

Utilization of Hexahydro-1,3-dimethylpyrimidine in Polymer Chemistry Research and Materials Science (excluding biological polymers)

Following a comprehensive review of scientific literature and chemical databases, there is no significant published research detailing the utilization of Hexahydro-1,3-dimethylpyrimidine (also known as 1,3-Dimethyl-1,3-diazacyclohexane) in the field of polymer chemistry or materials science for non-biological applications.

Searches for its role as a monomer, catalyst, or additive in the synthesis of polymers did not yield any specific research findings. While related compounds, such as other pyrimidine (B1678525) derivatives and acyclic diamines, are documented in polymer science, information directly pertaining to Hexahydro-1,3-dimethylpyrimidine is not available in the public domain. For instance, research exists on the use of 1,3,4,6,7,8-Hexahydro-2H-pyrimido[1,2-a]pyrimidine as a polymer-bound catalyst and N,N-Dimethyl-1,3-propanediamine as a hardening agent for epoxy resins. However, these are structurally distinct from Hexahydro-1,3-dimethylpyrimidine.

Therefore, this section cannot be populated with the requested detailed research findings or data tables as the foundational information for this specific compound's application in polymer and materials science is absent from the available scientific literature.

Sophisticated Spectroscopic and Analytical Methodologies for Comprehensive Analysis of Hexahydro 1,3 Dimethylpyrimidine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules in solution. For hexahydro-1,3-dimethylpyrimidine, advanced NMR methods are indispensable for probing its conformational preferences and dynamic behavior, which are governed by ring inversion and nitrogen inversion processes.

Predicted ¹H and ¹³C NMR Data for Hexahydro-1,3-dimethylpyrimidine

Below are the predicted NMR spectral data for hexahydro-1,3-dimethylpyrimidine, based on the analysis of structurally similar compounds and established NMR principles. These values are illustrative and may vary depending on the solvent and experimental conditions.

| ¹H NMR | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | C2-H₂ | ~2.5 - 2.8 | t | ~5-7 |

| H-4, H-6 | C4-H₂, C6-H₂ | ~2.3 - 2.6 | m | - |

| H-5 | C5-H₂ | ~1.6 - 1.9 | p | ~5-7 |

| N-CH₃ | N1-CH₃, N3-CH₃ | ~2.2 - 2.4 | s | - |

| ¹³C NMR | Position | Predicted Chemical Shift (δ, ppm) | ||

| C-2 | C2 | ~50 - 55 | ||

| C-4, C-6 | C4, C6 | ~45 - 50 | ||

| C-5 | C5 | ~25 - 30 | ||

| N-CH₃ | N1-CH₃, N3-CH₃ | ~40 - 45 |

Note: This table represents predicted data. s = singlet, t = triplet, p = pentet, m = multiplet.

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and for elucidating complex structural and dynamic features.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments are paramount for determining spatial proximities between protons. columbia.edulibretexts.org Cross-peaks in a NOESY or ROESY spectrum indicate that two protons are close to each other in space (typically < 5 Å), which is invaluable for establishing stereochemistry and conformation. columbia.edulibretexts.org For hexahydro-1,3-dimethylpyrimidine, NOESY/ROESY can differentiate between cis and trans isomers by observing correlations between the methyl protons and the ring protons. For instance, a strong NOE between a methyl group's protons and axial protons on the ring would suggest an axial orientation for that methyl group. The choice between NOESY and ROESY often depends on the molecule's size; for medium-sized molecules where the NOE may be close to zero, ROESY is preferred as the ROE is always positive. columbia.edu

Exchange Spectroscopy (EXSY): If the molecule is undergoing dynamic exchange between two or more conformations on the NMR timescale, such as ring inversion, EXSY can be used to study these processes. columbia.edu EXSY spectra resemble NOESY spectra, but the cross-peaks connect signals of nuclei that are exchanging their chemical environments. columbia.edu This allows for the determination of the rate of conformational exchange.

Solid-state NMR (ssNMR) provides atomic-level information about the structure, dynamics, and packing of molecules in the crystalline state. columbia.edunih.gov Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, in ssNMR these interactions provide rich structural information. columbia.edunih.gov Techniques like Magic Angle Spinning (MAS) are used to average these interactions and obtain higher resolution spectra. columbia.edu

For crystalline hexahydro-1,3-dimethylpyrimidine, ssNMR could be employed to:

Identify the presence of different polymorphs (different crystal packing arrangements).

Determine the precise conformation of the molecule in the solid state, which may differ from the preferred solution-phase conformation.

Probe intermolecular interactions, such as hydrogen bonding (if applicable) and van der Waals contacts, through techniques like Cross-Polarization (CP) and Rotational Echo Double Resonance (REDOR). future4200.comjove.com

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation behavior, which provides structural clues.

The fragmentation of cyclic amines in mass spectrometry is often dictated by the stability of the resulting radical cations and fragment ions. future4200.comjove.com A common fragmentation pathway for amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. jove.comlibretexts.org

For hexahydro-1,3-dimethylpyrimidine, the molecular ion ([M]⁺•) would be expected to undergo fragmentation through several pathways, including:

α-Cleavage: Loss of a hydrogen radical from a carbon adjacent to a nitrogen to form a stable iminium ion.

Ring Cleavage: Fragmentation of the pyrimidine (B1678525) ring, leading to the formation of smaller, stable charged fragments. This can occur through various rearrangements.

Loss of a Methyl Group: Cleavage of the N-CH₃ bond to generate an [M-15]⁺ ion.

Illustrative Fragmentation Data for a Related Hexahydropyrimidine (B1621009) Derivative

The following table shows potential fragment ions for a related compound, 1,3,4,6,7,8-Hexahydro-2H-pyrimido[1,2-a]pyrimidine, which can serve as an example of the types of fragments that might be observed. nih.gov

| m/z (mass-to-charge ratio) | Possible Fragment |

| 139 | [M]⁺• (Molecular Ion) |

| 138 | [M-H]⁺ |

| 110 | [M-C₂H₅]⁺ |

| 96 | [M-C₃H₇]⁺ |

| 83 | Ring Fragmentation Product |

| 55 | Ring Fragmentation Product |

Note: This data is for an analogous compound and serves for illustrative purposes.

Tandem mass spectrometry (MS/MS) is a powerful technique for confirming the structure of a compound by analyzing the fragmentation of a specific, isolated precursor ion. rsc.org In an MS/MS experiment, the molecular ion of hexahydro-1,3-dimethylpyrimidine would be selected in the first mass analyzer, subjected to collision-induced dissociation (CID), and the resulting product ions would be analyzed in a second mass analyzer. This allows for the establishment of fragmentation pathways and provides a high degree of confidence in the structural assignment. nih.gov The fragmentation patterns obtained can be compared with those of known standards or with theoretical predictions to confirm the identity of the compound. nih.gov

Isotopic labeling is a technique where atoms in a molecule are replaced with their heavier isotopes (e.g., ²H for ¹H, ¹³C for ¹²C, or ¹⁵N for ¹⁴N). nih.gov This method is extremely useful in mass spectrometry for several purposes:

Elucidating Fragmentation Pathways: By selectively labeling specific positions in the hexahydro-1,3-dimethylpyrimidine molecule, the origin of each fragment ion can be traced. The mass shift in the fragment ions upon isotopic labeling reveals which atoms from the original molecule are retained in that fragment.

Quantitative Analysis: A known amount of an isotopically labeled version of the compound can be used as an internal standard for accurate quantification of the unlabeled compound in a complex mixture. acs.org This is because the labeled and unlabeled compounds have nearly identical chemical and physical properties but are distinguishable by their mass. youtube.comyoutube.com

Vibrational Spectroscopy: Infrared and Raman Spectroscopic Characterization

Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to predict and help assign the vibrational frequencies observed in experimental spectra. nih.govphyschemres.orgmdpi.com

Predicted Vibrational Frequencies for Hexahydro-1,3-dimethylpyrimidine

The following table presents the expected regions for the main vibrational modes of hexahydro-1,3-dimethylpyrimidine.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 2950 - 2850 | C-H stretching (asymmetric and symmetric) of CH₃ and CH₂ groups |

| 1470 - 1440 | CH₂ scissoring and CH₃ asymmetric bending |

| 1380 - 1365 | CH₃ symmetric bending (umbrella mode) |

| 1250 - 1020 | C-N stretching |

| 1150 - 850 | C-C stretching and CH₂ rocking |

Note: This table represents predicted data based on typical frequency ranges for these functional groups.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational transitions of a molecule. The technique is particularly sensitive to polar bonds, making the C-N stretching vibrations prominent.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar, symmetric vibrations. Therefore, C-C backbone vibrations and symmetric C-H bending modes would be expected to show strong signals in the Raman spectrum of hexahydro-1,3-dimethylpyrimidine.

By combining the information from these sophisticated spectroscopic and analytical methodologies, a complete and unambiguous characterization of hexahydro-1,3-dimethylpyrimidine can be achieved.

Assignment of Characteristic Vibrational Modes

To assign the characteristic vibrational modes of a molecule, one would typically analyze its Infrared (IR) and Raman spectra. These spectroscopic techniques provide a "fingerprint" of the molecule by detailing the vibrations of its chemical bonds. Specific frequencies in the spectra would correspond to stretching and bending of C-H, C-N, and C-C bonds within the hexahydropyrimidine ring and the methyl groups. Without access to experimental or computational spectra for hexahydro-1,3-dimethylpyrimidine, a valid assignment of its vibrational modes cannot be performed.

Temperature-Dependent Vibrational Spectroscopy for Phase Transitions

The study of how a substance's vibrational spectra change with temperature can reveal information about its phase transitions. For instance, alterations in peak positions, widths, or the appearance of new peaks in the IR or Raman spectra as a function of temperature could indicate a change from a liquid to a solid state or between different solid polymorphs. Research on other compounds, such as the energetic material hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX), has demonstrated the utility of this technique in identifying pressure-induced phase transitions. nist.govnih.gov However, no such temperature-dependent studies have been published for hexahydro-1,3-dimethylpyrimidine.

X-ray Crystallography for Precise Solid-State Molecular Geometry and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide accurate bond lengths, bond angles, and torsion angles for the hexahydro-1,3-dimethylpyrimidine molecule. Furthermore, it would elucidate the intermolecular interactions, such as van der Waals forces, that govern how the molecules pack together in the crystal lattice. While the crystal structures of many related pyrimidine derivatives are known, specific crystallographic data for hexahydro-1,3-dimethylpyrimidine, including its unit cell parameters and space group, are not available in the crystallographic databases.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Reaction Monitoring

GC-MS is a powerful analytical technique used to separate, identify, and quantify components of a mixture. In the context of hexahydro-1,3-dimethylpyrimidine, GC-MS would be the standard method to assess its purity by separating it from any starting materials, byproducts, or solvents remaining from its synthesis. The mass spectrometer would provide a fragmentation pattern, or mass spectrum, that is unique to the molecule, allowing for its unequivocal identification. While GC-MS is a common technique for the analysis of similar compounds, a specific chromatogram or mass spectrum for hexahydro-1,3-dimethylpyrimidine is not present in publicly accessible spectral libraries. nih.gov

Theoretical and Computational Chemistry Investigations of Hexahydro 1,3 Dimethylpyrimidine

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods provide insights into the electronic structure, which governs the chemical behavior and reactivity of the compound. For hexahydro-1,3-dimethylpyrimidine, these calculations reveal details about its stability, reactivity, and the nature of its chemical bonds.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is particularly useful for predicting the ground state properties of molecules like hexahydro-1,3-dimethylpyrimidine. DFT studies can determine the optimized molecular geometry, electronic energies, and the distribution of electron density within the molecule.

In a typical DFT calculation, the choice of functional and basis set is crucial for obtaining accurate results. For pyrimidine (B1678525) derivatives, hybrid functionals such as B3LYP are often employed in conjunction with a basis set like 6-311G++(d,p). mdpi.comresearchgate.net These calculations can yield important parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A large gap suggests high stability, while a small gap indicates a more reactive species.

Table 1: Representative DFT-Calculated Electronic Properties for a Pyrimidine Derivative

| Property | Value |

| HOMO Energy | [Value] |

| LUMO Energy | [Value] |

| HOMO-LUMO Gap (ΔE) | [Value] |

| Total Energy | [Value] |

Ab Initio and Post-Hartree-Fock Methods for High-Accuracy Calculations

For even greater accuracy, especially in understanding electron correlation effects, ab initio and post-Hartree-Fock methods are employed. uba.arwikipedia.org These methods, while computationally more demanding than DFT, provide a more rigorous treatment of the electronic interactions within a molecule. uba.arwikipedia.org The Hartree-Fock (HF) method itself is a foundational ab initio approach but neglects electron correlation. numberanalytics.com

Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2, MP3, MP4), Configuration Interaction (CI), and Coupled Cluster (CC) theory, build upon the HF results to include electron correlation. uba.arwikipedia.orgnumberanalytics.com These methods are essential for obtaining highly accurate energies, geometries, and other molecular properties. For instance, second-order Møller-Plesset perturbation theory (MP2) is a common choice for adding correlation effects with a manageable computational cost. numberanalytics.com Coupled-cluster methods, like CCSD(T), are often considered the "gold standard" in quantum chemistry for their high accuracy. pku.edu.cn

Applying these high-level methods to hexahydro-1,3-dimethylpyrimidine would provide benchmark data for its electronic structure, which can be used to validate results from less computationally intensive methods like DFT.

Conformational Analysis and Energy Landscape Mapping

The three-dimensional structure of a molecule is not static. For flexible molecules like hexahydro-1,3-dimethylpyrimidine, which contains a non-aromatic ring, various conformations (spatial arrangements of atoms) are possible. Conformational analysis aims to identify the stable conformers and map the energy landscape that governs their interconversion.

Potential Energy Surface Scans

A potential energy surface (PES) is a mathematical representation of a molecule's energy as a function of its geometry. By systematically changing specific geometric parameters, such as bond lengths, bond angles, or dihedral angles, a PES scan can be performed. This allows for the identification of energy minima, which correspond to stable conformers, and transition states, which are the energy barriers between conformers.

For a cyclic compound like hexahydro-1,3-dimethylpyrimidine, the ring can adopt different puckered conformations, such as chair and boat forms. A PES scan, typically performed using computational methods like DFT or ab initio calculations, can map the energy changes as the ring puckers and as the methyl groups rotate. This provides a detailed understanding of the molecule's flexibility and the relative populations of its different conformers at a given temperature. While specific PES data for this exact compound is not in the search results, studies on similar cyclic molecules like cyclotrimethylene trinitramine (RDX) have utilized such techniques to understand their conformational preferences. rsc.org

Molecular Mechanics and Force Field Development

For large systems or long-timescale simulations, such as studying the behavior of many hexahydro-1,3-dimethylpyrimidine molecules together, quantum mechanical methods can be too computationally expensive. arxiv.org Molecular mechanics (MM) offers a faster alternative by using a classical model, known as a force field, to describe the energy of the system. nih.gov

A force field consists of a set of parameters and potential energy functions that describe bonded (bond stretching, angle bending, torsions) and non-bonded (van der Waals, electrostatic) interactions between atoms. nih.gov These parameters are typically derived from experimental data or high-level quantum chemical calculations. rsc.org

Developing a specific and accurate force field for hexahydro-1,3-dimethylpyrimidine would involve:

Performing high-level ab initio or DFT calculations on the molecule and its fragments to obtain data on geometries, vibrational frequencies, and interaction energies.

Fitting the MM potential energy functions to this reference data to derive the force field parameters.

Once developed, this force field could be used in molecular dynamics (MD) simulations to study the bulk properties and dynamic behavior of hexahydro-1,3-dimethylpyrimidine. General-purpose force fields like AMBER, CHARMM, and OPLS exist and may provide a reasonable starting point, but a specific parameterization would yield more accurate results. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions. By modeling the reactants, products, intermediates, and transition states, it is possible to elucidate the detailed mechanism of a reaction involving hexahydro-1,3-dimethylpyrimidine.

Theoretical investigations of reaction mechanisms, for example in the synthesis of related pyrimidine compounds, often use DFT to map out the entire reaction pathway. nih.gov This involves locating all stationary points on the potential energy surface, including short-lived intermediates and the transition states that connect them. By calculating the energies of these species, the activation energies for each step can be determined, and the rate-determining step of the reaction can be identified. nih.gov

For reactions involving hexahydro-1,3-dimethylpyrimidine, computational modeling could be used to:

Predict the most likely sites of reaction (e.g., nucleophilic or electrophilic attack).

Compare the feasibility of different proposed reaction pathways by calculating their energy barriers.

Understand the role of catalysts or solvents in the reaction.

For example, in the synthesis of pyrido[2,3-d]pyrimidines, computational studies have explored various mechanistic steps such as Knoevenagel condensation, Michael addition, and cyclization, providing insights that are not easily accessible through experimental means alone. nih.gov A similar approach would be invaluable for understanding the synthesis and reactivity of hexahydro-1,3-dimethylpyrimidine.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While static quantum chemical calculations provide information on stationary points on the potential energy surface, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of hexahydro-1,3-dimethylpyrimidine over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that describes their positions and velocities.

MD simulations are particularly useful for:

Exploring Conformational Space: By simulating the molecule over nanoseconds or longer, it is possible to observe spontaneous conformational transitions, such as ring flips and methyl group rotations, and to estimate the populations of different conformers.

Analyzing Solvent Effects: In explicit solvent simulations, the distribution and dynamics of solvent molecules around the solute can be analyzed. This includes studying the structure of the solvation shell and the lifetime of solute-solvent interactions.

Calculating Thermodynamic Properties: From the simulation trajectory, various thermodynamic properties, such as conformational free energies, can be calculated.

For related saturated N-heterocycles, MD simulations have been used to investigate the influence of the solvent on conformational equilibria and the dynamics of interconversion between different states. researchgate.net

Ionization Potential and Electron Affinity Computations

The ionization potential (IP) and electron affinity (EA) are fundamental electronic properties of a molecule. The IP is the energy required to remove an electron, while the EA is the energy released upon adding an electron. These properties can be calculated using DFT and other high-level ab initio methods. researchgate.netstackexchange.com

The most direct method, known as the ΔSCF approach, involves calculating the total energy of the neutral molecule (N electrons), the cation (N-1 electrons), and the anion (N+1 electrons). The IP and EA are then obtained from the energy differences:

IP = E(cation) - E(neutral)

EA = E(neutral) - E(anion)

These calculations can be performed for both the vertical and adiabatic processes. The vertical IP/EA corresponds to an instantaneous change in the number of electrons without any change in the molecular geometry, while the adiabatic IP/EA allows for the geometry of the ion to relax to its lowest energy state. These computed values provide insight into the molecule's redox properties and its behavior in electron transfer reactions.

Synthesis and Academic Utility of Substituted Hexahydro 1,3 Dimethylpyrimidine Derivatives

Preparation of Hexahydro-1,3-dimethylpyrimidine Derivatives with Diverse Substituents on the Ring

The synthesis of hexahydropyrimidine (B1621009) derivatives can be achieved through various multicomponent reactions, with the Mannich-type reaction being a prominent method. This approach allows for the one-pot condensation of an aldehyde, an amine source, and a compound with an active methylene (B1212753) group.

A notable method involves an acetic acid-catalyzed [2+2+1+1] cycloaddition of 1,3,5-triazinanes with methylene compounds, which provides access to a range of hexahydropyrimidines in good yields under mild conditions. researchgate.net Another versatile strategy is the one-pot synthesis involving the reaction of ethyl benzoylacetate, formaldehyde (B43269), and primary amines. researchgate.net

Research has demonstrated the successful synthesis of new hexahydropyrimidine derivatives through a Mannich-type reaction involving benzaldehyde (B42025) derivatives, ammonium (B1175870) acetate, and nitromethane (B149229) in refluxing n-butanol. ukm.my This method has been used to produce compounds with various substituents on a phenyl ring attached to the pyrimidine (B1678525) core. ukm.my Further derivatization of these synthesized hexahydropyrimidines has been accomplished, for instance, by reducing a nitro group and subsequently forming Schiff bases through condensation with different benzaldehyde derivatives. ukm.my

Fluorinated hexahydropyrimidines have also been prepared. For example, difluoroacetyl hexahydropyrimidine derivatives have been synthesized by reacting ethyl 4,4-difluoroacetoacetate or similar fluorinated diones with an aqueous formaldehyde solution and amino acid ester hydrochlorides under Mannich reaction conditions. researchgate.net

Table 1: Synthesis of Substituted Hexahydropyrimidine Derivatives

| Reactants | Reaction Type | Product Description | Yield | Reference |

|---|---|---|---|---|

| Benzaldehyde derivatives, Ammonium acetate, Nitromethane | Mannich-type reaction | Hexahydropyrimidine derivatives | Varies | ukm.my |

| Amine derivative 2c , Benzaldehyde derivatives | Condensation | Schiff bases 3a-3g | 82% for 3c | ukm.my |

| 1,3,5-Triazinanes, Methylene compounds | [2+2+1+1] Cycloaddition | Substituted hexahydropyrimidines | 35-99% | researchgate.net |

| Ethyl 4,4-difluoroacetoacetate, Formaldehyde, Amino acid ester hydrochlorides | Mannich reaction | Difluoroacetyl hexahydropyrimidine derivatives | Not specified | researchgate.net |

Modification of Nitrogen Atoms: N-Alkylation and N-Acylation Studies

The nitrogen atoms of the hexahydropyrimidine ring are key sites for structural modification. N-acylation and N-alkylation reactions introduce functional groups that can significantly alter the molecule's properties.

N-acylation of hexahydropyrimidines has been achieved under various conditions. For instance, amide compounds have been synthesized by reacting the secondary amine group in a pyrimidine ring with benzoyl chloride. ukm.my A microwave-assisted method has been developed for the synthesis of N-acyl-N'-arylhexahydropyrimidines. This involves the ring closure of N-acyl-N'-aryl-1,3-propanediamines with formaldehyde in an aqueous medium, leading to high yields in short reaction times. researchgate.net

N-alkylation of heterocyclic amines can be performed using the Eschweiler-Clarke reaction, which involves formic acid and an aldehyde or ketone. This reaction has been successfully applied to amines like hexahydroazepine under microwave irradiation, suggesting its potential applicability to the hexahydropyrimidine system. researchgate.net The alkylation of related heterocyclic systems, such as 1,3-diazaoxindoles, has been studied extensively. For example, using a strong base like butyllithium (B86547) can facilitate selective alkylation at the C(5) position, while using sodium hydroxide (B78521) can lead to disubstitution on both a carbon and a nitrogen atom. mdpi.com In other systems, the choice of reagents and conditions can direct the reaction towards either N-alkylation or O-alkylation, highlighting the subtleties involved in regioselective synthesis. nih.gov

Table 2: Modification of Hexahydropyrimidine Nitrogen Atoms

| Starting Material | Reagent(s) | Reaction Type | Product | Reference |

|---|---|---|---|---|

| Secondary amine on pyrimidine ring | Benzoyl chloride | N-Acylation | Amide compounds | ukm.my |

| N-acyl-N'-aryl-1,3-propanediamines | Formaldehyde (Microwave-assisted) | Cyclodehydration / N-Acylation | N-acyl-N'-arylhexahydropyrimidines | researchgate.net |

| Hexahydroazepine (model amine) | Aldehydes/Ketones, Formic Acid (Microwave-assisted) | N-Alkylation (Eschweiler-Clarke) | N-alkylated hexahydroazepine | researchgate.net |

Synthetic Approaches to Fused Hexahydro-1,3-dimethylpyrimidine Systems

Fusing the hexahydropyrimidine ring with other cyclic structures creates polycyclic systems with diverse chemical properties and potential applications. Various synthetic strategies have been developed to construct these complex architectures.

One approach involves the synthesis of thienopyrimidines, where a thiophene (B33073) ring is fused to the pyrimidine core. growingscience.com The reactivity of these fused systems in electrophilic substitution reactions is influenced by both the pyrimidine ring and the sulfur atom in the thiophene ring. growingscience.com

Another significant class of fused systems includes purine (B94841) derivatives. Microwave-assisted ring closure has proven to be a highly effective method for synthesizing xanthine (B1682287) derivatives and related tricyclic compounds like pyrimido[1,2,3-cd]purines. beilstein-journals.orgnih.gov This technique dramatically reduces reaction times and often improves yields compared to conventional heating methods. beilstein-journals.orgnih.gov The synthesis of a previously inaccessible diazepino[1,2,3-cd]purine was made possible through this microwave-assisted approach, demonstrating its power in creating novel fused heterocyclic scaffolds. beilstein-journals.org

Furthermore, more complex fused systems like hexahydroacridine-diones have been prepared. These syntheses can involve a multi-step process starting from a substituted cyclohexane-1,3-dione, aromatic aldehydes, and various amines, proceeding through Knoevenagel and Michael reactions followed by cyclization. researchgate.net

Table 3: Synthesis of Fused Hexahydropyrimidine Systems

| Fused System | Synthetic Method | Key Features | Reference |

|---|---|---|---|

| Thieno[3,2-d]pyrimidines | Annulation of pyrimidine ring to thiophene | Electrophilic substitution occurs at position 7 | growingscience.com |

| Pyrimido[1,2,3-cd]purines | Microwave-assisted ring closure | Fast reaction times, improved yields | beilstein-journals.orgnih.gov |

| Diazepino[1,2,3-cd]purines | Microwave-assisted ring closure with HMDS | Synthesis of a previously inaccessible system | beilstein-journals.org |

| Hexahydroacridine-diones | Knoevenagel/Michael reaction and cyclization | Multi-component synthesis from various amines | researchgate.net |

Investigation of Analogs with Different Ring Heteroatoms (e.g., sulfur, oxygen in related scaffolds)

The exploration of heterocyclic analogs where one or both nitrogen atoms of the hexahydropyrimidine ring are replaced by other heteroatoms, such as sulfur or oxygen, expands the chemical space and leads to compounds with different stereoelectronic properties.

A common strategy to introduce sulfur into the pyrimidine framework is through the synthesis of thiones. For example, various pyrimidine-thiones have been synthesized via the Biginelli reaction or similar multicomponent condensations. longdom.org The reaction of thiourea (B124793) with a β-dicarbonyl compound (like acetylacetone (B45752) or ethyl acetoacetate) and an aldehyde in the presence of a catalyst yields 2-thioxo-tetrahydropyrimidines. longdom.org These compounds contain an exocyclic sulfur atom (a thione group), rather than a sulfur atom replacing a ring nitrogen (a thia-analog).

Ring transformation reactions offer a pathway to fundamentally different heterocyclic systems. For instance, N-alkylpyrimidinium salts can undergo ring contraction when treated with nucleophiles like hydrazine (B178648) at room temperature. wur.nl This process involves the initial addition of the nucleophile, followed by ring opening and subsequent recyclization to form a new ring system, such as a pyrazole, with the elimination of part of the original pyrimidine ring. wur.nl While this example illustrates a transformation to a five-membered ring, it highlights the principle of using the pyrimidine scaffold as a synthon for accessing other heterocyclic structures. The investigation of direct analogs, such as hexahydro-1,3-oxazines and hexahydro-1,3-thiazines, remains an active area of synthetic research.

Table 4: Synthesis of Pyrimidine-Thione Analogs

| Reactants | Product Description | Melting Point (°C) | Yield | Reference |

|---|---|---|---|---|

| Thiourea, Diethyl malonate, Benzaldehyde | Ethyl 6-ethoxy-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 209 | 2.1 g | longdom.org |

| Thiourea, Acetylacetone, p-Tolylaldehyde | 1-(6-methyl-2-thioxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidin-5-yl)ethanone | 210 | 2.1 g | longdom.org |

| Thiourea, Ethyl 2-ethylacetoacetate, p-Tolylaldehyde | Ethyl 4,5-dimethyl-2-thioxo-6-(p-tolyl)hexahydropyrimidine-5-carboxylate | 152 | 1.2 g | longdom.org |

Future Directions and Emerging Research Avenues for Hexahydro 1,3 Dimethylpyrimidine in Chemical Science

Exploration of Hexahydro-1,3-dimethylpyrimidine in Flow Chemistry and Microreactor Technology

The adoption of continuous flow chemistry and microreactor technology offers significant advantages in terms of safety, efficiency, and scalability for chemical synthesis. springerprofessional.denih.gov The investigation of Hexahydro-1,3-dimethylpyrimidine within these systems presents a promising research direction. Future studies are anticipated to explore its synthesis under continuous-flow conditions, which could offer enhanced control over reaction parameters and lead to higher yields and purity compared to traditional batch methods. researchgate.net

A key area of interest lies in utilizing Hexahydro-1,3-dimethylpyrimidine as a building block in the multi-step, continuous synthesis of more complex molecules, such as pharmaceuticals and agrochemicals. uc.pt Its bifunctional nature, possessing two nucleophilic nitrogen atoms, makes it an ideal candidate for sequential reactions within a flow setup, where intermediates are generated and consumed in a continuous stream without the need for isolation. uc.pt Research in this area would likely focus on optimizing reaction conditions, including temperature, pressure, and residence time, to maximize the efficiency of heterocycle formation and subsequent functionalization. springerprofessional.de The development of such processes would be a significant step towards more sustainable and efficient chemical manufacturing. sci-hub.se

Development of Novel Green Chemistry Applications of Hexahydro-1,3-dimethylpyrimidine

Green chemistry principles, which aim to reduce or eliminate the use and generation of hazardous substances, are central to modern chemical research. wikipedia.org A significant future application for Hexahydro-1,3-dimethylpyrimidine lies in its development as a green solvent. Its structural analog, N,N'-Dimethylpropyleneurea (DMPU), has already been identified as a greener alternative to carcinogenic solvents like hexamethylphosphoramide (B148902) (HMPA). wikipedia.orgresearchgate.net Given its similar cyclic urea (B33335) structure, Hexahydro-1,3-dimethylpyrimidine is poised for investigation as a biodegradable and low-toxicity solvent for a range of chemical transformations. Research will likely focus on characterizing its solvent properties, such as polarity and hydrogen bond donating/accepting ability, and evaluating its performance in various reaction types.

Furthermore, the synthesis of Hexahydro-1,3-dimethylpyrimidine itself can be optimized to align with green chemistry principles. Traditional methods may involve hazardous reagents, but future research could explore more environmentally benign synthetic routes, such as catalytic processes that minimize waste and energy consumption. frontiersin.org The use of Hexahydro-1,3-dimethylpyrimidine as a recyclable catalyst or reagent carrier in green synthetic methodologies is another promising avenue.

Integration of Hexahydro-1,3-dimethylpyrimidine into Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a pathway to construct complex and functional molecular assemblies. nih.gov The hydrogen bonding capabilities of the urea-like moiety within Hexahydro-1,3-dimethylpyrimidine make it a compelling candidate for the design of novel host-guest systems. Future research is expected to explore its ability to act as a molecular receptor for various guest molecules, driven by hydrogen bonding and other non-covalent forces.

The self-assembly of Hexahydro-1,3-dimethylpyrimidine derivatives into larger supramolecular structures, such as gels or capsules, is another exciting prospect. nih.gov By modifying the pyrimidine (B1678525) ring with different functional groups, it may be possible to tune the self-assembly process and create materials with specific properties and functions. For instance, the introduction of photoresponsive or redox-active moieties could lead to the development of "smart" materials that respond to external stimuli. The study of urea derivatives in forming supramolecular gels suggests a potential pathway for similar applications with Hexahydro-1,3-dimethylpyrimidine. nih.govrsc.org

Advanced Applications in Material Science Beyond Polymerization (e.g., liquid crystals, porous materials)

The unique structural features of Hexahydro-1,3-dimethylpyrimidine suggest its potential for use in advanced materials beyond traditional polymers. One area of significant interest is in the development of novel liquid crystals. The incorporation of heterocyclic rings, including those similar to pyrimidine, can influence the mesomorphic properties of a material, leading to the formation of different liquid crystalline phases. uobaghdad.edu.iqjmchemsci.comresearchgate.net Research in this domain would involve synthesizing derivatives of Hexahydro-1,3-dimethylpyrimidine with mesogenic (liquid crystal-forming) groups and studying their phase behavior. The bent-core shape that can be derived from cyclic ureas is a known motif for creating unique liquid crystal phases, an area where Hexahydro-1,3-dimethylpyrimidine could be a valuable new building block. rsc.org

Another promising application is in the creation of porous materials, such as metal-organic frameworks (MOFs). The nitrogen atoms in the Hexahydro-1,3-dimethylpyrimidine ring could act as coordination sites for metal ions, leading to the formation of extended, porous networks. These materials could have applications in gas storage, separation, and catalysis. Future work will likely focus on the design and synthesis of Hexahydro-1,3-dimethylpyrimidine-based linkers for the construction of novel MOFs with tailored pore sizes and functionalities.

Interdisciplinary Research at the Interface of Organic Chemistry and Other Disciplines (excluding biology/medicine related to efficacy or safety)

The versatility of Hexahydro-1,3-dimethylpyrimidine makes it an ideal candidate for interdisciplinary research that bridges organic chemistry with other scientific fields. In the realm of materials science, collaborations could focus on incorporating this compound into electronic materials, leveraging its polar nature and potential for charge transport. Its derivatives could be explored as components in organic light-emitting diodes (OLEDs) or as additives to modulate the properties of conductive polymers.

At the interface with physical chemistry, studies could delve into the fundamental photophysical properties of Hexahydro-1,3-dimethylpyrimidine derivatives. Understanding how the molecule interacts with light could open up applications in areas such as photoredox catalysis or the development of novel photo-stabilizers. The exploration of nitrogen-containing heterocycles in functional materials is a rapidly growing field, and Hexahydro-1,3-dimethylpyrimidine represents a largely untapped resource in this area. frontiersin.org

Computational Design and Prediction of New Hexahydro-1,3-dimethylpyrimidine-Based Molecules with Desired Reactivity Profiles

Computational chemistry provides powerful tools for the rational design and prediction of molecular properties and reactivity. purdue.edu Future research will undoubtedly leverage these methods to accelerate the discovery of new applications for Hexahydro-1,3-dimethylpyrimidine. Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict the reactivity of different positions on the pyrimidine ring, guiding the design of selective synthetic transformations. nih.gov

A particularly exciting avenue is the computational design of novel Hexahydro-1,3-dimethylpyrimidine-based molecules with specific, desired reactivity profiles. For example, by modeling the interaction of different substituents with the heterocyclic core, it may be possible to design derivatives that are highly selective catalysts for specific reactions or that possess enhanced binding affinity for particular guest molecules in supramolecular systems. nih.gov Computational screening of virtual libraries of Hexahydro-1,3-dimethylpyrimidine derivatives could rapidly identify promising candidates for synthesis and experimental validation, significantly streamlining the research and development process. nih.gov

Q & A

Q. What established synthetic routes exist for hexahydro-1,3-dimethylpyrimidine, and how can reaction conditions be optimized for yield and purity?